molecular formula C49H64N10O10S2 B14748134 H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH

H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH

Cat. No.: B14748134
M. Wt: 1017.2 g/mol
InChI Key: WDZHTXUSYGCGPY-BEIDJGQRSA-N
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Description

The compound H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH is a synthetic peptide composed of nine amino acids: alanine, cysteine, phenylalanine, tryptophan, lysine, tyrosine, cysteine, and valine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers and large-scale SPPS techniques. These methods ensure high yield and purity, making them suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH involves its interaction with specific molecular targets:

Comparison with Similar Compounds

H-Ala-Cys(1)-DL-Phe-Trp-Lys-DL-Tyr-DL-Cys(1)-Val-OH: can be compared with other similar peptides:

This compound , covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C49H64N10O10S2

Molecular Weight

1017.2 g/mol

IUPAC Name

(2S)-2-[[(10S,13S,19R)-10-(4-aminobutyl)-19-[[(2S)-2-aminopropanoyl]amino]-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C49H64N10O10S2/c1-27(2)41(49(68)69)59-48(67)40-26-71-70-25-39(57-42(61)28(3)51)47(66)55-36(21-29-11-5-4-6-12-29)44(63)56-38(23-31-24-52-34-14-8-7-13-33(31)34)46(65)53-35(15-9-10-20-50)43(62)54-37(45(64)58-40)22-30-16-18-32(60)19-17-30/h4-8,11-14,16-19,24,27-28,35-41,52,60H,9-10,15,20-23,25-26,50-51H2,1-3H3,(H,53,65)(H,54,62)(H,55,66)(H,56,63)(H,57,61)(H,58,64)(H,59,67)(H,68,69)/t28-,35-,36?,37?,38-,39-,40?,41-/m0/s1

InChI Key

WDZHTXUSYGCGPY-BEIDJGQRSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CSSCC(NC(=O)C(NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)C(NC1=O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CCCCN)CC5=CC=C(C=C5)O)C(=O)N[C@@H](C(C)C)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCCCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(C)N

Origin of Product

United States

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